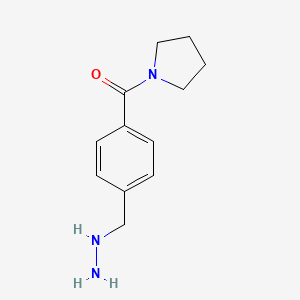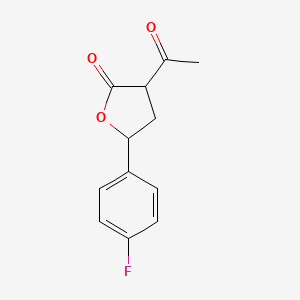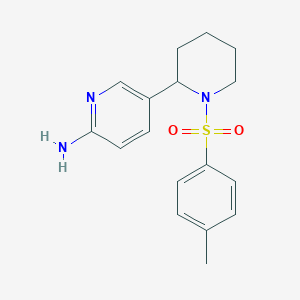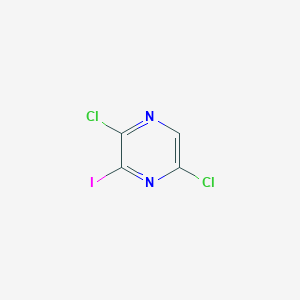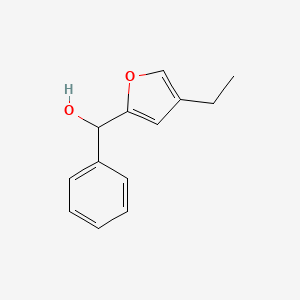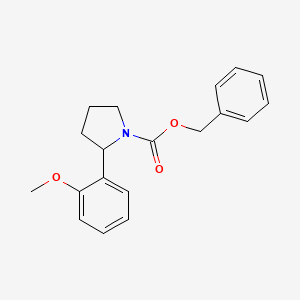
Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-méthoxyphényl)pyrrolidine-1-carboxylate de benzyle est un composé chimique de formule moléculaire C19H21NO3 et de masse moléculaire 311,37 g/mol . Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle azoté à cinq chaînons, qui est largement utilisé en chimie médicinale en raison de son activité biologique polyvalente .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-méthoxyphényl)pyrrolidine-1-carboxylate de benzyle implique généralement la réaction de l'acide 2-(2-méthoxyphényl)pyrrolidine-1-carboxylique avec l'alcool benzylique en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est réalisée dans des conditions anhydres et à température ambiante pour obtenir l'ester souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus, avec une optimisation du rendement et de la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-méthoxyphényl)pyrrolidine-1-carboxylate de benzyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction: Le groupe ester peut être réduit en alcool.
Substitution: Le groupe benzyle peut être substitué par d'autres groupes alkyle ou aryle.
Réactifs et conditions courants
Oxydation: Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction: Réactifs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux produits
Oxydation: Formation de 2-(2-hydroxyphényl)pyrrolidine-1-carboxylate.
Réduction: Formation de 2-(2-méthoxyphényl)pyrrolidine-1-méthanol.
Substitution: Formation de divers dérivés substitués par un benzyle.
Applications de recherche scientifique
Le 2-(2-méthoxyphényl)pyrrolidine-1-carboxylate de benzyle a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Étudié pour son activité biologique potentielle, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Étudié pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie: Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2-(2-méthoxyphényl)pyrrolidine-1-carboxylate de benzyle n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par l'intermédiaire de son cycle pyrrolidine et de son groupe benzyle. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidin-2-one: Un échafaudage polyvalent avec diverses activités biologiques.
Pyrrolidine-2,5-dione: Connu pour son activité inhibitrice sur les isoenzymes de l'anhydrase carbonique.
Prolinol: Un dérivé de la pyrrolidine avec une activité biologique significative
Unicité
Le 2-(2-méthoxyphényl)pyrrolidine-1-carboxylate de benzyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe méthoxy et de la partie ester benzylique améliore son potentiel pour diverses réactions chimiques et interactions biologiques .
Propriétés
Formule moléculaire |
C19H21NO3 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-22-18-12-6-5-10-16(18)17-11-7-13-20(17)19(21)23-14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Clé InChI |
LZRBMUGPOFNBDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



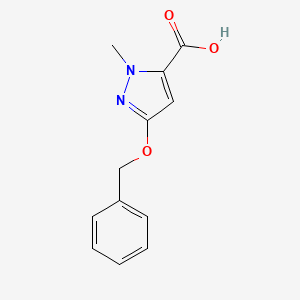
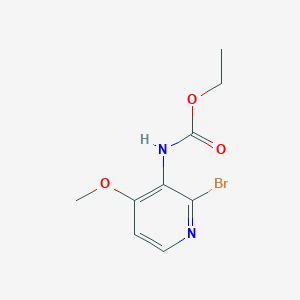
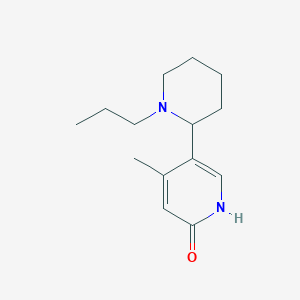

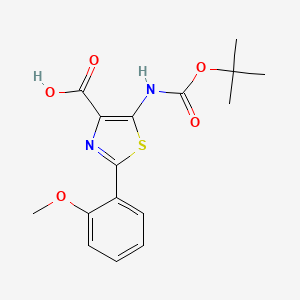
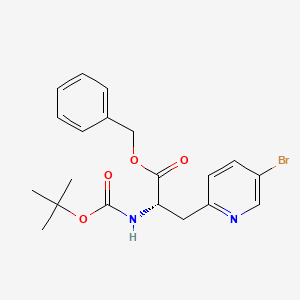

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
